2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine
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Overview
Description
2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine is a synthetic organic compound that features a morpholine ring and a pyridine ring with a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine typically involves multi-step organic synthesis. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via electrophilic substitution.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the morpholine and pyridine rings, possibly through a carbonylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The trifluoromethyl group on the pyridine ring may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a morpholine N-oxide, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as pharmaceuticals, particularly in the treatment of neurological disorders or as anti-inflammatory agents.
Industry
In industry, it could be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The trifluoromethyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholine-4-carbonyl)-4-pyridin-2-ylmorpholine: Lacks the trifluoromethyl group.
4-(3-Trifluoromethylphenyl)morpholine: Has a phenyl ring instead of a pyridine ring.
2-(Morpholine-4-carbonyl)-4-(trifluoromethyl)benzene: Has a benzene ring instead of a pyridine ring.
Uniqueness
The presence of both the morpholine and pyridine rings, along with the trifluoromethyl group, makes 2-(Morpholine-4-carbonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine unique. This combination could confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H18F3N3O3 |
---|---|
Molecular Weight |
345.32 g/mol |
IUPAC Name |
morpholin-4-yl-[4-[3-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
InChI |
InChI=1S/C15H18F3N3O3/c16-15(17,18)11-2-1-3-19-13(11)21-6-9-24-12(10-21)14(22)20-4-7-23-8-5-20/h1-3,12H,4-10H2 |
InChI Key |
OJZFJTHNIGOFOY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=C(C=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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